molecular formula C12H16N2O2 B4452806 3-(4-morpholinylmethyl)benzamide

3-(4-morpholinylmethyl)benzamide

Cat. No.: B4452806
M. Wt: 220.27 g/mol
InChI Key: QHSKUSHRSWYCAG-UHFFFAOYSA-N
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Description

3-(4-Morpholinylmethyl)benzamide is a benzamide derivative featuring a morpholine moiety attached via a methylene (-CH2-) group to the benzene ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is known to enhance solubility and modulate pharmacokinetic properties, such as metabolic stability and membrane permeability . The benzamide core provides a scaffold for interactions with biological targets, including enzymes and receptors.

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-12(15)11-3-1-2-10(8-11)9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSKUSHRSWYCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features

The uniqueness of 3-(4-morpholinylmethyl)benzamide lies in its morpholinylmethyl substitution on the benzamide core. Below is a comparison with structurally related compounds:

Compound Name Core Structure Key Substituents Unique Features
This compound Benzamide Morpholinylmethyl (-CH2-morpholine) Enhanced solubility and metabolic stability due to morpholine
N-[(3,4-Diethoxyphenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide Benzamide + pyrazine Morpholine-linked pyrazine, diethoxyphenyl Dual heterocyclic system for multi-target interactions
4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide Benzamide + phthalazine Morpholinylsulfonyl, phthalazine core Potential kinase inhibition via phthalazine
Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl) Benzamide + triazine Morpholine-triazine hybrid Combinatorial diversity for agrochemical applications
N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide Benzamide + thioether Trifluoromethyl, bromophenyl thioether Increased lipophilicity and halogen-mediated bioactivity

Functional Group Impact

  • Morpholine Derivatives: Morpholine enhances water solubility and reduces metabolic degradation compared to non-polar substituents. For example, morpholine-containing compounds in and show improved bioavailability over analogs with piperidine or pyrrolidine .
  • Halogenated Groups : Bromo- and chloro-substituted benzamides (e.g., ) exhibit stronger electrophilic character, favoring covalent interactions with biological targets .
  • Sulfonyl/Sulfamoyl Groups : Compounds like 4-(3-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide () utilize sulfonyl groups for hydrogen bonding, enhancing target affinity .

Enzyme Inhibition

  • Kinase Inhibition : Morpholine-linked benzamides (e.g., ’s phthalazine derivative) inhibit kinases by binding to ATP pockets. The morpholine group stabilizes interactions via hydrogen bonding with catalytic residues .
  • Anti-inflammatory Activity : Trifluoromethyl-substituted benzamides () show enhanced activity due to increased membrane penetration and resistance to oxidative metabolism .

Antimicrobial and Anticancer Potential

  • Morpholinylmethyl vs. Thiazole Derivatives : Thiazole-containing benzamides () exhibit broader antimicrobial spectra, while morpholine derivatives are more selective for eukaryotic targets like cancer cells .
  • Triazine Hybrids : Compounds combining benzamide with triazine () demonstrate dual herbicidal and anticancer effects, attributed to their ability to disrupt nucleotide synthesis .

Physicochemical Properties

Property This compound 4-(Trifluoromethyl)benzamide () Thiazole-Benzamide ()
Molecular Weight ~260 g/mol (estimated) ~350 g/mol ~400 g/mol
LogP (Lipophilicity) ~1.5 (moderate) ~3.0 (high) ~2.2
Solubility in Water High (due to morpholine) Low Moderate
Metabolic Stability High Moderate Low

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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